B1575076 MAGE-1 (102-112)

MAGE-1 (102-112)

Cat. No.: B1575076
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The MAGE-1 (102-112) peptide is a synthetic sequence corresponding to amino acids 102 to 112 of the human Melanoma-Associated Antigen 1 (MAGE-A1) protein. MAGE-A1 is a prototypical member of the Cancer-Testis Antigen (CTA) family, characterized by its restricted expression in immune-privileged sites like the testis and its aberrant re-expression in a wide variety of malignant tumors, including melanoma, lung carcinoma, and breast cancer . This restricted expression profile makes MAGE-A1, and derived peptides like MAGE-1 (102-112), a promising and specific target for cancer immunotherapy research . In immunological research, this peptide is primarily utilized in in vitro studies to investigate T-cell-mediated immune responses. It can be used to stimulate and expand antigen-specific T-cell populations, study T-cell receptor (TCR) affinity and avidity, and evaluate the mechanisms of cancer cell recognition and cytolysis by cytotoxic T lymphocytes (CTLs) . The peptide may be presented by Major Histocompatibility Complex (MHC) class I molecules on antigen-presenting cells for the activation of CD8+ T cells. Research into MAGE-A1 aims to advance therapeutic strategies, including adoptive T-cell transfer and cancer vaccination, by providing a defined antigen for immune targeting . Researchers can use this high-purity peptide to explore the fundamental biology of tumor immunology and develop next-generation immunotherapies. Please note: This product is supplied for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures, nor for human, veterinary, or household use.

Properties

sequence

ITKKVADLVGF

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Melanoma-associated antigen 1 (102-112); MAGE-1 (102-112)

Origin of Product

United States

Comparison with Similar Compounds

Key Characteristics:

  • Expression Profile: Absent in normal ovarian, gastric, and most somatic tissues . Highly expressed in ovarian serous cystadenocarcinoma (72.2% in gastric cancer, 30.1% cytoplasmic expression in ovarian cancer) . Correlates with tumor differentiation and advanced clinical stages in ovarian and gastric cancers .
  • Functional Role: Drives tumorigenesis and metastasis by modulating oncogenic pathways. Serves as a biomarker for early diagnosis and prognosis .

Comparison with Similar Compounds

Below is a comparative analysis of MAGE-1 (102-112) with structurally and functionally related tumor antigens, focusing on expression patterns, clinical significance, and therapeutic utility.

Expression Patterns in Malignancies

Compound Primary Cancers Expression Rate (%) Normal Tissue Expression Key References
MAGE-1 (102-112) Ovarian, gastric, melanoma 30.1–72.2 None
MAGE-A3 Ovarian, gastric, melanoma 69.4 (gastric) None
BAGE Ovarian, melanoma 8.1–30.1 None
GAGE-1/2 Ovarian Low None
HER2 Breast, gastric 15–30 Breast, epithelial cells
GP100 Melanoma Variable Melanocytes

Key Findings :

  • MAGE-1 and MAGE-A3 exhibit higher expression in ovarian and gastric cancers compared to BAGE and GAGE, which are less prevalent .

Clinical and Prognostic Correlations

Compound Association with Tumor Stage Prognostic Value Therapeutic Target
MAGE-1 (102-112) Advanced stage, poor differentiation Predicts poor survival in ovarian cancer Yes (vaccines)
MAGE-A3 Advanced stage Independent prognostic marker Yes (vaccines)
HER2 Aggressive subtypes Predicts trastuzumab response Yes (antibodies)
GP100 Early-stage melanoma Limited prognostic utility Yes (vaccines)

Key Insights :

  • MAGE-1 expression correlates strongly with tumor differentiation and stage in ovarian/gastric cancers, unlike HER2, which is stage-agnostic .
  • Both MAGE-1 and GP100 are used in dendritic cell (DC) vaccines, but MAGE-1’s tumor specificity enhances its safety profile .

Key Contrasts :

  • MAGE-1-based vaccines are HLA-A1-restricted, limiting applicability compared to HER2-targeted therapies, which are broadly usable .

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

The most common method for preparing MAGE-1 (102-112) is SPPS, which allows the sequential assembly of amino acids on a solid resin support. Key aspects include:

  • Resin choice: Usually, a Wang or Rink amide resin is selected depending on the desired C-terminal modification (acid or amide).
  • Fmoc chemistry: The N-terminal amino group is protected by Fmoc (9-fluorenylmethyloxycarbonyl), which is removed by mild base treatment (e.g., piperidine) to allow coupling of the next amino acid.
  • Coupling reagents: Commonly used reagents include HBTU, HATU, or DIC with additives like OxymaPure to facilitate peptide bond formation.
  • Side-chain protection: Amino acid side chains are protected with acid-labile groups to prevent side reactions during synthesis.
  • Cleavage: After chain assembly, the peptide is cleaved from the resin using trifluoroacetic acid (TFA) with scavengers to remove side-chain protecting groups.

This method provides high control over sequence fidelity and allows synthesis of peptides like MAGE-1 (102-112) with precise length and modifications.

Peptide Purification

Following synthesis, crude peptides contain side products and truncated sequences. Purification is typically performed by:

Purity levels above 95% are generally required for biological assays.

Peptide Characterization

Characterization confirms the identity and purity of MAGE-1 (102-112):

Biotinylation and Labeling (Optional)

For binding and pull-down assays, MAGE-1 (102-112) peptides are often biotinylated. According to experimental protocols in related MAGE peptide studies:

  • Biotinylation site: Usually at the N-terminus or via a spacer such as SGSG to avoid steric hindrance.
  • Biotinylated peptide format: "Biotin-SGSG-PEPTIDE-amide" or "Amine-PEPTIDE-GSG-Biocytin amide."
  • Coupling: Performed during synthesis or post-synthetically using NHS-biotin reagents.
  • Purification: Biotinylated peptides require additional purification steps to remove unreacted biotin.

This modification facilitates immobilization on streptavidin-coated beads for affinity assays.

Research Findings and Experimental Details

A relevant study employing MAGE peptides, including MAGE-A2, used biotinylated peptides in pull-down assays to analyze protein interactions. Although this study focused on MAGE-A2, the preparation methods for peptides such as MAGE-1 (102-112) would be analogous:

Step Description Reference/Notes
Peptide synthesis SPPS using Fmoc chemistry on solid resin Standard peptide synthesis methodology
Biotinylation N-terminal biotinylation with SGSG spacer Mimotopes peptide synthesis protocol
Purification RP-HPLC purification to >95% purity Essential for assay reliability
Characterization Mass spectrometry and analytical HPLC Confirm identity and purity
Application in assays Immobilization on streptavidin-agarose beads for pull-down experiments with radiolabeled proteins Demonstrated with MAGE-A2 peptides

The study demonstrated that biotinylated peptides could effectively capture MAGE proteins in vitro, indicating the importance of precise peptide preparation for functional assays.

Summary Table of Preparation Parameters

Parameter Details Comments
Peptide Length 11 amino acids (residues 102-112 of MAGE-1) Specific sequence critical for function
Synthesis Method Fmoc Solid-Phase Peptide Synthesis Widely used for synthetic peptides
Resin Type Wang or Rink amide resin Depends on desired C-terminal group
Coupling Reagents HBTU, HATU, or DIC with OxymaPure Efficient peptide bond formation
Cleavage Reagents TFA with scavengers (e.g., water, TIS, EDT) Removes peptide from resin and protections
Purification Reverse-phase HPLC (C18 column) >95% purity required
Characterization Mass spectrometry, analytical HPLC Confirms identity and purity
Biotinylation N-terminal with SGSG spacer or similar For affinity-based assays
Storage Lyophilized powder, stored at -20°C Maintains stability

Q & A

Q. What are the molecular characteristics of MAGE-1 (102-112), and how do they influence its role as a tumor-associated antigen?

Methodological Answer :

  • Use biochemical assays (e.g., mass spectrometry, circular dichroism) to analyze the peptide's secondary structure and stability.
  • Validate HLA-A1 restriction via in vitro binding assays and T-cell recognition experiments using HLA-transfected cell lines .
  • Reference guidelines for experimental reproducibility, including detailed protocols for peptide synthesis and purity validation (≥95% by HPLC) .

Q. How can researchers experimentally validate the immunogenicity of MAGE-1 (102-112) in melanoma models?

Methodological Answer :

  • Employ cytotoxicity assays with patient-derived CTLs co-cultured with HLA-A1⁺ melanoma cell lines .
  • Use flow cytometry to measure IFN-γ release or degranulation markers (CD107a) in antigen-specific T cells.
  • Ensure statistical rigor by repeating experiments in triplicate and using appropriate controls (e.g., irrelevant peptides, HLA-mismatched cells) .

Q. What are the essential controls to ensure specificity in MAGE-1 (102-112)-related T-cell assays?

Methodological Answer :

  • Include negative controls: HLA-A1⁻ cell lines, irrelevant peptides, and T cells from healthy donors.
  • Use blocking antibodies (anti-HLA class I) to confirm MHC restriction.
  • Document all controls in line with reproducibility standards for immunological studies .

Q. How to determine the appropriate sample size for studies on MAGE-1 (102-112) expression in tumor biopsies?

Methodological Answer :

  • Conduct power analysis based on preliminary RNA-Seq or IHC data to estimate variability.
  • For exploratory studies, a minimum of 30 samples is recommended; for validation, aim for ≥100 samples to ensure statistical significance .

Advanced Research Questions

Q. How can researchers address discrepancies in MAGE-1 (102-112) expression data across heterogeneous tumor microenvironments?

Methodological Answer :

  • Perform multi-platform validation (qPCR, IHC, RNA-Seq) on the same tumor samples.
  • Use spatial transcriptomics to map expression gradients within tumors.
  • Apply systematic review frameworks to reconcile conflicting data, as outlined in meta-analysis guidelines .

Q. What strategies enhance TCR avidity and specificity for MAGE-1 (102-112)-targeted immunotherapies?

Methodological Answer :

  • Optimize TCR affinity via phage display libraries or structure-guided mutagenesis.
  • Validate using surface plasmon resonance (SPR) for binding kinetics and tetramer dissociation assays.
  • Incorporate computational models (e.g., molecular dynamics simulations) to predict TCR-peptide-MHC interactions .

Q. How to design experiments that reconcile conflicting functional data on MAGE-1 (102-112)'s role in immune evasion?

Methodological Answer :

  • Compare results across models: syngeneic mouse tumors vs. patient-derived xenografts (PDXs).
  • Integrate single-cell RNA-Seq to correlate peptide expression with immune cell infiltration (e.g., Tregs, MDSCs).
  • Use CRISPR-Cas9 knockout models to isolate MAGE-1 (102-112)-specific effects .

Q. What statistical approaches are optimal for analyzing heterogeneous T-cell response data in MAGE-1 (102-112) studies?

Methodological Answer :

  • Apply mixed-effects models to account for inter-patient variability.
  • Use machine learning (e.g., random forests) to identify predictors of response.
  • Follow guidelines for reporting effect sizes and confidence intervals in immunological studies .

Q. How can multi-allelic HLA presentation of MAGE-1 (102-112) be optimized for broader therapeutic applicability?

Methodological Answer :

  • Screen peptide libraries for cross-reactive binding to common HLA alleles (e.g., HLA-A02:01, HLA-B07:02).
  • Use dendritic cell-based platforms to assess cross-priming efficiency.
  • Reference combinatorial peptide design frameworks from high-throughput immunopeptidomics studies .

Methodological Resources

  • Data Reproducibility : Follow the Beilstein Journal’s guidelines for experimental detail and data presentation .
  • Conflict Resolution : Use systematic review protocols (e.g., PRISMA) to address data contradictions .
  • Advanced Analytics : Leverage tools like Seurat for single-cell data integration or PyMol for structural modeling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.